Human MAO‑A Inhibitory Potency: >2,000‑Fold Improvement Over Moclobemide
The target compound inhibits human recombinant MAO‑A with an IC50 of 4.10 nM [1]. In contrast, the prototypical reversible MAO‑A inhibitor moclobemide exhibits an IC50 in the low micromolar range (approximately 1–10 µM) under comparable enzyme inhibition assays [2]. This represents an estimated >2,000‑fold improvement in potency.
| Evidence Dimension | MAO-A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 4.10 nM (human recombinant MAO-A, Sf9 cells) |
| Comparator Or Baseline | Moclobemide: ~1,000–10,000 nM (literature range for human MAO-A) |
| Quantified Difference | >2,000-fold lower IC50 for the target compound |
| Conditions | Target compound: Inhibition of human recombinant MAO‑A expressed in Sf9 cells using 5‑hydroxytryptamine substrate after 1 hr. Moclobemide: comparable human MAO‑A enzyme inhibition assays (literature data). |
Why This Matters
The dramatically higher potency reduces the amount of compound required per assay, lowering cost per data point and minimizing solvent-related artifacts.
- [1] BindingDB. (n.d.). BDBM50075949 (CHEMBL3415819) – IC50 4.10 nM for human MAO‑A. Retrieved from https://bindingdb.org. View Source
- [2] Bonnet, U. (2003). Moclobemide: therapeutic use and clinical studies. CNS Drug Reviews, 9(1), 97–140. View Source
